Cas no 38954-40-4 (2-(Ethyl(phenyl)amino)ethyl acetate)

2-(Ethyl(phenyl)amino)ethyl acetate is a versatile chemical intermediate used in organic synthesis and pharmaceutical applications. Its structure combines an ethyl(phenyl)amino group with an acetate ester, offering reactivity suitable for further functionalization. The compound is valued for its role in the preparation of active pharmaceutical ingredients (APIs) and specialty chemicals, where its balanced polarity and solubility properties facilitate controlled reactions. The presence of both amino and ester functionalities allows for selective modifications, making it useful in the development of fine chemicals and drug candidates. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity to hydrolysis and oxidation.
2-(Ethyl(phenyl)amino)ethyl acetate structure
38954-40-4 structure
Product Name:2-(Ethyl(phenyl)amino)ethyl acetate
CAS No:38954-40-4
MF:C12H17NO2
MW:207.268883466721
CID:315931
PubChem ID:113382
Update Time:2025-05-19

2-(Ethyl(phenyl)amino)ethyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2-(Ethyl(phenyl)amino)ethyl acetate
    • N-(2-Acetoxyethyl)-N-ethylaniline
    • 2-(Ethylphenylamino)ethyl acetate
    • Ethanol, 2-(ethylphenylamino)-, 1-acetate
    • Ethanol, 2-(ethylphenylamino)-, acetate (ester)
    • N-Ethyl-N-(2-acetoxyethyl)aniline
    • SB77472
    • 2-(n-ethyl-n-phenylamino)ethylethanoate
    • 2-(N-ethylanilino)ethyl acetate
    • EINECS 254-218-8
    • 2-(ethylanilino)ethyl acetate
    • YJ4QTG42UK
    • n-Ethyl-n-acetoxyethyl aniline
    • DTXSID0068151
    • 38954-40-4
    • 2-(Ethyl(phenyl)amino)ethylacetate
    • 2-[ethyl(phenyl)amino]ethyl acetate
    • NS00030493
    • SCHEMBL5691122
    • AKOS015890508
    • Inchi: 1S/C12H17NO2/c1-3-13(9-10-15-11(2)14)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3
    • InChI Key: GPCCXIVDZANEJZ-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)CCN(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 207.12601
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54

2-(Ethyl(phenyl)amino)ethyl acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019109749-5g
2-(Ethyl(phenyl)amino)ethyl acetate
38954-40-4 95%
5g
$395.52 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735043-1g
2-(Ethyl(phenyl)amino)ethyl acetate
38954-40-4 98%
1g
¥970.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735043-5g
2-(Ethyl(phenyl)amino)ethyl acetate
38954-40-4 98%
5g
¥2719.00 2024-05-15
Crysdot LLC
CD12076219-5g
2-(Ethyl(phenyl)amino)ethyl acetate
38954-40-4 95+%
5g
$470 2024-07-24

2-(Ethyl(phenyl)amino)ethyl acetate Related Literature

  • 1. 601. Aryl-2-halogenoalkylamines. Part IX. A comparison of the stability of esters derived from some aryl-2-halogenoalkylamines towards acid hydrolysis with those obtained from other radiomimetic compounds
    W. Davis,W. C. J. Ross J. Chem. Soc. 1951 2706

Additional information on 2-(Ethyl(phenyl)amino)ethyl acetate

Recent Advances in the Study of 2-(Ethyl(phenyl)amino)ethyl acetate (CAS: 38954-40-4)

2-(Ethyl(phenyl)amino)ethyl acetate (CAS: 38954-40-4) is a chemical compound that has garnered increasing attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and biochemical studies. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The information presented here is derived from recent peer-reviewed publications, industry reports, and technical documents to ensure accuracy and relevance.

The compound, with its unique structural features, has been investigated for its role as an intermediate in the synthesis of more complex molecules. Recent studies have highlighted its utility in the development of novel pharmacophores, particularly in the context of central nervous system (CNS) targeting agents. Researchers have explored its potential as a precursor for the synthesis of compounds with analgesic or neuroprotective properties, leveraging its ethyl(phenyl)amino and acetate functional groups.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(Ethyl(phenyl)amino)ethyl acetate exhibits moderate inhibitory effects on certain enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its interaction with acetylcholinesterase (AChE), suggesting possible applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic and pharmacodynamic profiles.

Another area of interest is the compound's potential role in cancer research. A recent preprint article (2024) from a leading oncology research group indicated that derivatives of 2-(Ethyl(phenyl)amino)ethyl acetate showed promising activity against specific cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of cellular signaling pathways, although the exact molecular targets remain under investigation.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2-(Ethyl(phenyl)amino)ethyl acetate. A 2023 patent application detailed a novel catalytic process that improves yield and purity while reducing environmental impact. This development is particularly significant for scaling up production for potential industrial and pharmaceutical applications.

Despite these promising developments, challenges remain in the research of 2-(Ethyl(phenyl)amino)ethyl acetate. The compound's stability under various physiological conditions and its potential toxicity profiles require further elucidation. Additionally, more structure-activity relationship (SAR) studies are needed to fully exploit its therapeutic potential. Current research efforts are focused on modifying the core structure to enhance bioavailability and target specificity.

In conclusion, 2-(Ethyl(phenyl)amino)ethyl acetate (CAS: 38954-40-4) represents an interesting compound with multiple potential applications in pharmaceutical development. While current research shows promise in neurological and oncological applications, further studies are necessary to fully understand its mechanisms and optimize its therapeutic potential. The coming years will likely see increased research activity surrounding this compound as its various applications become more clearly defined.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.